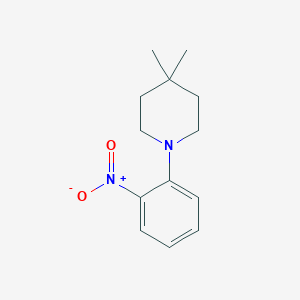

4,4-Dimethyl-1-(2-nitrophenyl)piperidine

Description

4,4-Dimethyl-1-(2-nitrophenyl)piperidine is a piperidine derivative characterized by a 2-nitrophenyl group attached to the nitrogen atom of the piperidine ring and two methyl groups at the 4-positions of the piperidine core. This structure imparts unique steric and electronic properties, influencing its chemical reactivity, pharmacokinetic behavior, and biological interactions.

Properties

Molecular Formula |

C13H18N2O2 |

|---|---|

Molecular Weight |

234.29 g/mol |

IUPAC Name |

4,4-dimethyl-1-(2-nitrophenyl)piperidine |

InChI |

InChI=1S/C13H18N2O2/c1-13(2)7-9-14(10-8-13)11-5-3-4-6-12(11)15(16)17/h3-6H,7-10H2,1-2H3 |

InChI Key |

UUZAWDIUXZEDFH-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCN(CC1)C2=CC=CC=C2[N+](=O)[O-])C |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategies for Piperidine Derivatives

Piperidine derivatives, including substituted ones like 4,4-Dimethyl-1-(2-nitrophenyl)piperidine, are synthesized through various advanced methodologies that often combine coupling reactions, hydrogenation, cyclization, and selective reductions. Recent advances highlight the importance of:

- One-pot sequential Suzuki–Miyaura coupling and hydrogenation under mild conditions to maintain optimal starting material concentration for efficient hydrogenation.

- Stereoselective coupling/hydrogenation cascades using catalysts such as Raney-Ni, sodium tetrahydroborate, or ruthenium(II) complexes for selective reduction of pyridinium salts to piperidines.

- Catalytic asymmetric hydrogenation employing rhodium(I) complexes with chiral ligands to achieve enantioselective synthesis of substituted piperidines.

- Intramolecular cyclization reactions , including aza-Prins cyclization and aza-Sakurai cyclization, to form piperidine rings with multiple functional centers.

These methods provide a framework for synthesizing piperidine derivatives with functional groups such as nitrophenyl substituents.

Specific Preparation Methods for 4,4-Dimethyl-1-(2-nitrophenyl)piperidine

Base-Mediated Reductive Cyclization Approach

A notable recent method involves the base-mediated reductive cyclization of nitrophenyl ketone precursors tethered to the piperidine ring, which is highly relevant for the synthesis of nitrophenyl-substituted piperidines.

- Starting from nitroaryl propenoates, prepared by coupling paraformaldehyde, tetrabutylammonium iodide, and potassium carbonate, acrylates are formed in high yields (up to 87%).

- These acrylates are then coupled with dienes such as Danishefsky’s diene to yield nitrophenyl ketone intermediates.

- The key step is the intramolecular cyclization promoted by bases like potassium carbonate (K2CO3), often in the presence or absence of copper iodide (CuI), under microwave irradiation or thermal conditions.

- Optimal conditions include using N-methyl-2-pyrrolidone (NMP) as solvent at 150 °C for 1 hour with 10 equivalents of K2CO3 at a diluted concentration (0.01 M), achieving yields up to 87% on a 1 mmol scale.

Table 1: Optimization of the Base-Mediated Cyclization Reaction for Model Substrate

| Entry | Solvent | Temperature (°C) | Time | Base & Additives | Yield (%) |

|---|---|---|---|---|---|

| 1 | THF | 70 | 5 h | CH(NMe)3 (5 equiv) | 0 |

| 2 | THF | 70 | 5 h | CH(NMe)2Ot-Bu (3 equiv) | 0 |

| 3 | DMF | RT | 18 h | TBAF (2 equiv) + HMPA (6 equiv) | 13 |

| 4 | DMF | 150 | 4 h | K2CO3 (2 equiv) + CuI (1 equiv) | 37 |

| 5 | DMF | 150 | 4 h | K2CO3 (2 equiv) | 36 |

| 6 | DMF | 150 (microwave) | 15 min | K2CO3 (2 equiv) | 40 |

| 7 | DMF | 150 (microwave) | 15 min | K2CO3 (4 equiv) | 44 |

| 8 | NMP | 150 (microwave) | 15 min | K2CO3 (4 equiv) | 50 |

| 9 | NMP | 100 (microwave) | 15 min | K2CO3 (4 equiv) | 29 |

| 10 | NMP | 200 (microwave) | 15 min | K2CO3 (4 equiv) | 34 |

| 11 | NMP | 150 (microwave) | 15 min | K2CO3 (10 equiv) | 55 |

| 12 | NMP | 150 | 1 h | K2CO3 (10 equiv) | 50 |

| 13 | NMP (0.01 M) | 150 | 1 h | K2CO3 (10 equiv) | 82 |

| 14 | NMP (0.01 M) | 150 (scale-up) | 1 h | K2CO3 (10 equiv) | 87 |

Note: Entries 6, 7, 8, 9, 10, and 11 used microwave irradiation.

This method demonstrates the critical role of base concentration, solvent choice, temperature, and reaction dilution in maximizing yield.

Challenges and Modifications

- The nucleophilicity of the nitrogen atom in the nitrophenyl moiety is reduced due to electron-withdrawing effects, complicating protection and further functionalization.

- Attempts to protect the nitrogen with various groups (methyl chloroformate, tosyl chloride, carbobenzyloxy chloride, acetic anhydride, and Boc anhydride) in the presence of common bases were unsuccessful.

- Using stronger bases like lithium hexamethyldisilazide (LiHMDS) with Boc anhydride led to simultaneous nitrogen protection and tert-butoxycarbonylation of the carbonyl group, yielding benzazocine derivatives.

Alternative Synthetic Routes Involving Catalytic Hydrogenation and Coupling

- Catalytic hydrogenation of pyridinium salts formed by coupling 2-nitrophenyl derivatives with piperidine precursors has been reported, using catalysts like ruthenium(II) complexes or rhodium(I) with chiral ligands, to achieve selective reduction and formation of the piperidine ring.

- One-pot Suzuki–Miyaura coupling followed by hydrogenation under mild conditions can be adapted to introduce the 2-nitrophenyl substituent onto a piperidine scaffold, controlling chemoselectivity and stereochemistry.

Comparative Analysis of Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 4,4-Dimethyl-1-(2-nitrophenyl)piperidine undergoes various chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The compound can undergo nucleophilic aromatic substitution reactions, where the nitro group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2).

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Oxidation: Formation of nitro derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

4,4-Dimethyl-1-(2-nitrophenyl)piperidine has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,4-Dimethyl-1-(2-nitrophenyl)piperidine involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the piperidine ring can interact with biological receptors. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Key Observations :

Antibacterial Activity

- Piperidine vs. Pyrrolidine Rings : Replacement of pyrrolidine with piperidine in lincomycin derivatives (e.g., compound 7j) significantly enhanced antibacterial activity against resistant Streptococcus pneumoniae and Streptococcus pyogenes, likely due to improved target engagement .

- Nitro Group Position : The 2-nitro substituent in the target compound may mimic electron-deficient aromatic systems in antibiotics, facilitating interactions with bacterial enzymes or DNA .

Neurological Targets

- nAChR Modulation : Piperidine derivatives with small alkyl groups (e.g., methyl, ethyl) on the nitrogen atom show increased potency in neuronal nicotinic acetylcholine receptor (nAChR) modulation. The 4,4-dimethyl groups in the target compound may similarly enhance potency while reducing off-target effects, as observed in compounds like COB-3 and PPB-6 .

- Binding Affinity : Molecular docking studies of piperidine-based ligands (e.g., PPB-6) reveal that steric bulk from substituents like 4,4-dimethyl can stabilize interactions with hydrophobic pockets in proteins, as seen in sigma-1 receptor (S1R) ligands .

Pharmacokinetic and Toxicity Profiles

- Metabolic Stability : Piperidine derivatives with bulky substituents (e.g., 4,4-dimethyl) exhibit slower hepatic metabolism due to reduced cytochrome P450 accessibility, as inferred from studies on mitofusin activators .

- Toxicity : Halogenated analogues (e.g., 4,5-dichloro derivatives) show higher cytotoxicity in vitro, likely due to reactive metabolite formation .

Biological Activity

4,4-Dimethyl-1-(2-nitrophenyl)piperidine is a chemical compound that has garnered attention due to its unique structural features and potential biological activities. This article will explore its biological activity, synthesis, mechanisms of action, and comparisons with similar compounds.

Chemical Structure and Properties

The compound is characterized by a piperidine ring substituted with a nitrophenyl group and two methyl groups at the 4-position. Its molecular formula is with a molecular weight of approximately 248.32 g/mol. The presence of the nitrophenyl group is particularly significant as it can interact with various biological molecules, potentially influencing enzyme activity and receptor binding.

Research indicates that the nitrophenyl group may enhance the compound's binding affinity to certain receptors or enzymes, which could modulate their activity. This interaction suggests potential applications in pharmacology, particularly in anti-cancer therapies and neuropharmacological effects.

Table 1: Potential Biological Activities of 4,4-Dimethyl-1-(2-nitrophenyl)piperidine

| Activity Type | Description |

|---|---|

| Anticancer Activity | Exhibits cytotoxic effects against various cancer cell lines. |

| Neuropharmacological Effects | May influence neurotransmitter systems due to structural similarities with known modulators. |

| Enzyme Interaction | Potential to inhibit or activate specific enzymes involved in metabolic pathways. |

Case Studies

- Anticancer Studies : Preliminary studies have shown that compounds with similar structures exhibit significant cytotoxicity against cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer). The mechanism often involves apoptosis induction and cell cycle arrest .

- Neuropharmacological Investigations : The compound's structural features suggest it may interact with neurotransmitter receptors, similar to other piperidine derivatives. This could lead to potential applications in treating neurological disorders.

Comparative Analysis

To better understand the uniqueness of 4,4-Dimethyl-1-(2-nitrophenyl)piperidine, it is useful to compare it with structurally similar compounds.

Table 2: Comparison of Similar Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| 4,4-Dimethyl-1-(2-methylphenyl)piperidine | Similar piperidine structure without nitro group | Lacks electron-withdrawing properties of the nitro group |

| 4,4-Dimethyl-1-(2-chlorophenyl)piperidine | Chlorine substituent instead of nitro | Different electronic properties due to chlorine |

| 1-(4-Nitrophenyl)piperidin-2-one | Contains a carbonyl group instead of piperidine nitrogen | Different reactivity due to carbonyl functionality |

The combination of both the nitrophenyl and dimethyl groups in 4,4-Dimethyl-1-(2-nitrophenyl)piperidine significantly affects its chemical reactivity and biological properties compared to other similar compounds.

Q & A

Q. What are the optimized synthetic routes for 4,4-dimethyl-1-(2-nitrophenyl)piperidine, and how can purity be ensured?

Methodological Answer: The synthesis typically involves nucleophilic substitution between 4-chloro-2-nitrobenzene derivatives and 4,4-dimethylpiperidine under reflux conditions with a base (e.g., sodium carbonate). Key steps include:

- Reaction Conditions: 12–24 hours at 80–100°C in a polar aprotic solvent (e.g., DMF or acetonitrile) .

- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity. HPLC analysis (C18 column, UV detection at 254 nm) confirms purity .

Q. How is 4,4-dimethyl-1-(2-nitrophenyl)piperidine characterized structurally and functionally?

Methodological Answer:

- Spectroscopy:

- NMR: H NMR (CDCl₃, 400 MHz) identifies substituent positions (e.g., aromatic protons at δ 7.5–8.2 ppm, piperidine-CH₂ at δ 1.2–2.1 ppm) .

- IR: Nitro group vibrations (~1520 cm⁻¹ and ~1350 cm⁻¹) and piperidine ring C-N stretching (~1250 cm⁻¹) .

- Mass Spectrometry: High-resolution ESI-MS confirms molecular weight (e.g., m/z 248.32 for [M+H]⁺) .

Q. What are the primary pharmaceutical research applications of this compound?

Methodological Answer: The compound serves as an intermediate in drug discovery, particularly for:

- Neurological Targets: Structural analogs (e.g., LY255582) exhibit opioid receptor antagonism, validated via radioligand binding assays (IC₅₀ values in nM range) .

- Enzyme Inhibition: Piperidine derivatives are screened against acetylcholinesterase or monoamine oxidases using fluorometric assays .

Advanced Research Questions

Q. How can reaction mechanisms for nitro-group reduction or substitution be experimentally validated?

Methodological Answer:

- Kinetic Studies: Monitor nitro → amine reduction (e.g., using H₂/Pd-C) via UV-Vis spectroscopy (λmax shift from 270 nm to 340 nm) .

- Isotopic Labeling: N-labeled reagents track nitro-group behavior in substitution reactions via NMR or mass spectrometry .

- Computational Modeling: DFT calculations (e.g., Gaussian 09) predict transition states and activation energies for nucleophilic pathways .

Q. How should researchers address contradictions in biological activity data (e.g., isomer potency differences)?

Methodological Answer:

- Stereochemical Analysis: Resolve enantiomers via chiral HPLC (Chiralpak AD-H column) and test isolated isomers in receptor-binding assays (e.g., μ-opioid receptor) .

- Statistical Validation: Use ANOVA or Tukey’s HSD test to assess significance of activity differences (p < 0.05) across replicates .

- Structural Dynamics: Molecular dynamics simulations (AMBER force field) correlate conformational flexibility (e.g., equatorial vs. axial phenyl orientation) with activity .

Q. What methodologies enable comparative studies with structurally similar piperidine derivatives?

Methodological Answer:

- SAR Studies: Synthesize analogs (e.g., 4-methyl or 4-fluoro substituents) and compare:

- Crystallography: X-ray structures (e.g., LY255582) reveal critical piperidine chair conformations and substituent orientations .

Q. How can the compound’s potential as a kinase inhibitor or GPCR modulator be systematically evaluated?

Methodological Answer:

- High-Throughput Screening (HTS): Use fluorescence polarization assays (e.g., LanthaScreen™ for kinases) or β-arrestin recruitment assays (GPCRs) .

- Dose-Response Curves: Generate IC₅₀/EC₅₀ values with 8-point dilution series (0.1 nM–100 μM) and nonlinear regression analysis (GraphPad Prism) .

Q. What advanced techniques analyze degradation products under oxidative or hydrolytic conditions?

Methodological Answer:

- Forced Degradation: Expose to 0.1 M HCl (hydrolysis) or 3% H₂O₂ (oxidation) at 40°C for 48 hours.

- LC-MS/MS: Identify degradation products (e.g., nitroso or hydroxylated derivatives) using a Q-TOF mass spectrometer in positive ion mode .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.